molecular formula C10H15NO2 B1580761 1-(2,3-dimethoxyphenyl)-N-methylmethanamine CAS No. 53663-28-8

1-(2,3-dimethoxyphenyl)-N-methylmethanamine

Cat. No. B1580761
CAS RN: 53663-28-8
M. Wt: 181.23 g/mol
InChI Key: UKKGAJSVGVCQAJ-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-N-methylmethanamine, also known as 1-Methoxy-2,3-dimethoxybenzene, is an organic compound that is widely used in the synthesis of pharmaceuticals and other compounds. It is a versatile compound that has been used in a variety of applications, including the synthesis of novel compounds, the synthesis of drugs and the development of new drugs.

Scientific Research Applications

Postmortem Identification and Quantification

Research on structurally related compounds, such as 2,5-dimethoxy-4-n-propylthiophenethylamine (2C-T-7), has been focused on postmortem identification and quantification. These studies involve the development of quantitative methods for detecting specific compounds in biological samples, which can be crucial for forensic toxicology and understanding the pharmacokinetics of psychoactive substances (Byron Curtis et al., 2003).

Hydrogen Bonding and Molecular Structure Analysis

Another area of interest is the study of hydrogen bonding properties and the intermediate structure of related compounds, such as N-(2-carboxyphenyl)salicylidenimine. These studies provide detailed insights into the molecular structure and behavior of compounds through techniques like single-crystal X-ray diffraction analysis, contributing to the broader field of organic chemistry and materials science (Alette G. J. Ligtenbarg et al., 1999).

Luminescent Properties of Metal Complexes

Investigations into the luminescent properties of gold(I) and silver(I) complexes involving related compounds reveal insights into their potential applications in materials science, especially in the development of new luminescent materials. Such studies are fundamental for advancing optoelectronics and photonics, demonstrating how metal coordination can influence the luminescence characteristics of organic compounds (V. Catalano et al., 2003).

Electrochemical Oxidation and Conductive Materials

Research on the electrochemical oxidation of amino-substituted triphenylamine derivatives, including studies on their electrochemical and spectral characteristics, highlights the potential of these compounds in developing conductive materials. Such materials are critical for electronic applications, showcasing the importance of organic compounds in the field of electrochemistry and material science (K. Chiu et al., 2005).

properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-11-7-8-5-4-6-9(12-2)10(8)13-3/h4-6,11H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKGAJSVGVCQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C(=CC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40968433
Record name 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dimethoxyphenyl)-N-methylmethanamine

CAS RN

53663-28-8
Record name 53663-28-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16576
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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